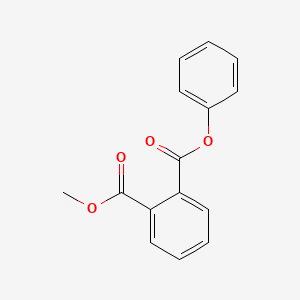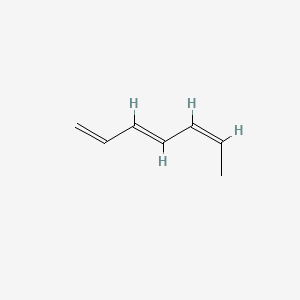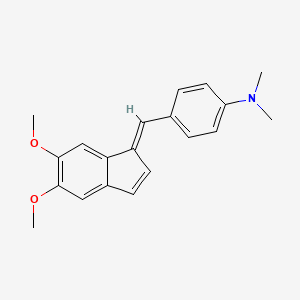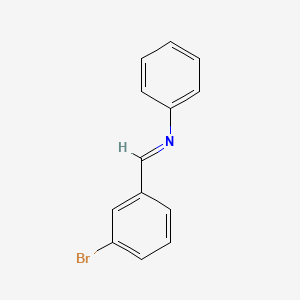
1-(3-bromophenyl)-N-phenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromophenyl)-N-phenylmethanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a bromine atom attached to the phenyl ring and a phenylmethanimine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-N-phenylmethanimine typically involves the condensation of 3-bromobenzaldehyde with aniline. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction can be represented as follows:
3-bromobenzaldehyde+aniline→this compound+water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-N-phenylmethanimine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The imine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction Reactions: The imine group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. The reactions are carried out under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are carried out under anhydrous conditions.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include nitroso or nitro derivatives.
Reduction Reactions: Products include the corresponding amine.
Scientific Research Applications
1-(3-bromophenyl)-N-phenylmethanimine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-N-phenylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
1-(3-bromophenyl)-N-phenylmethanimine can be compared with other similar compounds, such as:
1-(4-bromophenyl)-N-phenylmethanimine: Similar structure but with the bromine atom in the para position.
1-(3-chlorophenyl)-N-phenylmethanimine: Similar structure but with a chlorine atom instead of bromine.
1-(3-bromophenyl)-N-methylmethanimine: Similar structure but with a methyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets.
Properties
CAS No. |
18467-14-6 |
|---|---|
Molecular Formula |
C13H10BrN |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
1-(3-bromophenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C13H10BrN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-10H |
InChI Key |
NYABDCSKNPLCRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



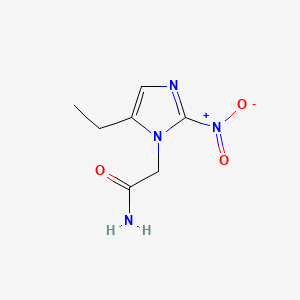
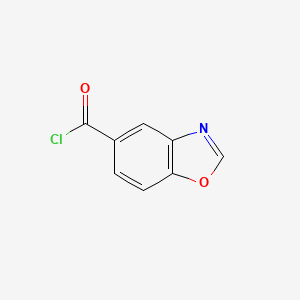

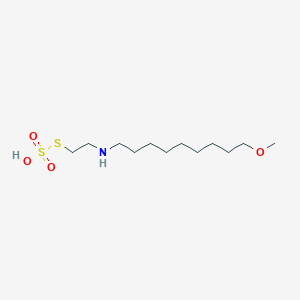
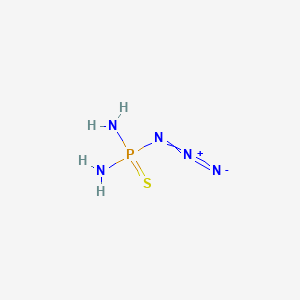
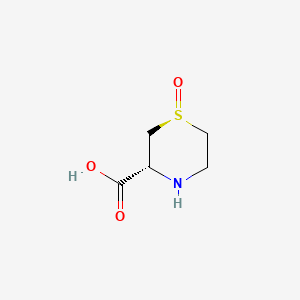

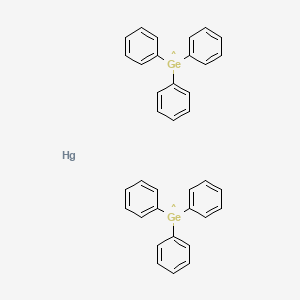
![Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester](/img/structure/B14704253.png)

